(E)-N-benzylidene-5-methyl-1H-tetrazol-1-amine
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Overview
Description
5-Methyl-1-benzalamino-tetrazole is a chemical compound with the molecular formula C9H9N5. It is a member of the tetrazole family, which is known for its diverse applications in various fields such as medicine, agriculture, and material science . The compound is characterized by its unique structure, which includes a tetrazole ring substituted with a methyl group and a benzalamino group.
Preparation Methods
The synthesis of 5-Methyl-1-benzalamino-tetrazole typically involves the reaction of benzaldehyde hydrazone with triethyl orthoacetate in the presence of sodium azide and acetic acid. The reaction is carried out at 80°C for 2.5 hours, yielding the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
5-Methyl-1-benzalamino-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can replace the existing groups. Common reagents used in these reactions include sodium azide, acetic acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial materials and chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-benzalamino-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
5-Methyl-1-benzalamino-tetrazole can be compared with other tetrazole derivatives, such as:
- 5-Phenyl-1H-tetrazole
- 5-Methyl-1H-tetrazole
- 5-Benzyl-1H-tetrazole These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 5-Methyl-1-benzalamino-tetrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H9N5 |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(Z)-N-(5-methyltetrazol-1-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C9H9N5/c1-8-11-12-13-14(8)10-7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7- |
InChI Key |
WPEIMSRVCICHJM-YFHOEESVSA-N |
Isomeric SMILES |
CC1=NN=NN1/N=C\C2=CC=CC=C2 |
Canonical SMILES |
CC1=NN=NN1N=CC2=CC=CC=C2 |
Origin of Product |
United States |
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